(2-Ethylpiperidin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone
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Overview
Description
2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and piperidine moieties, contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of 2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzothiazole and α-haloketones, under reflux conditions in a suitable solvent like 1,4-dioxane.
Introduction of the Nitro Group: The nitrophenyl group is introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Attachment of the Piperidine Moiety: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole core with piperidine using appropriate coupling agents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and catalyst-free conditions .
Chemical Reactions Analysis
2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Probes: It is used as a biological probe to study enzyme functions and receptor interactions in living systems.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Imidazole Containing Compounds: These compounds also possess diverse biological activities and are used in medicinal chemistry.
The uniqueness of 2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties and potential therapeutic benefits.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2-ethylpiperidin-1-yl)-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone |
InChI |
InChI=1S/C20H22N4O3S/c1-3-15-8-4-5-10-22(15)19(25)18-13(2)23-12-17(21-20(23)28-18)14-7-6-9-16(11-14)24(26)27/h6-7,9,11-12,15H,3-5,8,10H2,1-2H3 |
InChI Key |
FFRIBMQLOMIMET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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